molecular formula C15H17N7O2 B6774229 N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B6774229
M. Wt: 327.34 g/mol
InChI Key: NRBNDJRDVGBASB-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex heterocyclic compound This compound features a unique structure that combines multiple heterocyclic rings, making it of significant interest in various fields of scientific research, including medicinal chemistry and materials science

Properties

IUPAC Name

N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-20-6-4-16-14(20)10-8-12(21(2)18-10)17-15(23)11-9-13-22(19-11)5-3-7-24-13/h4,6,8-9H,3,5,7H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBNDJRDVGBASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=NN(C(=C2)NC(=O)C3=NN4CCCOC4=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and imidazole intermediates, which are then coupled under specific conditions to form the final compound.

  • Step 1: Synthesis of Pyrazole Intermediate

      Reagents: 2-methyl-3-oxobutanoic acid, hydrazine hydrate

      Conditions: Reflux in ethanol

      Reaction: Formation of 2-methyl-5-hydrazinylpyrazole

  • Step 2: Synthesis of Imidazole Intermediate

      Reagents: 1-methylimidazole, formaldehyde

      Conditions: Acidic medium, room temperature

      Reaction: Formation of 1-methyl-2-formylimidazole

  • Step 3: Coupling Reaction

      Reagents: 2-methyl-5-hydrazinylpyrazole, 1-methyl-2-formylimidazole

      Conditions: Base (e.g., sodium hydroxide), ethanol, reflux

      Reaction: Formation of N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl] intermediate

  • Step 4: Cyclization and Carboxamide Formation

      Reagents: Appropriate carboxylic acid derivative

      Conditions: Dehydrating agent (e.g., EDCI), room temperature

      Reaction: Formation of the final compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and imidazole rings.

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives with potential changes in biological activity

  • Reduction: Reduction reactions can target the oxazine ring or the carboxamide group.

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Mild to moderate temperatures

      Products: Reduced forms with altered electronic properties

  • Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varies depending on the substituent

      Products: Substituted derivatives with potential for new applications

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substituting Agents: Halogenating agents, nucleophiles

Scientific Research Applications

Chemistry

In chemistry, N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is used as a precursor for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular pathways and its potential therapeutic benefits.

Medicine

In medicine, the compound is explored for its potential as a therapeutic agent. Its unique structure suggests it could be effective in treating various diseases, including cancer, infections, and inflammatory conditions. Preclinical studies focus on its efficacy, safety, and mechanism of action.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its complex structure allows for the creation of polymers and other materials with unique characteristics, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
  • N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
  • N-[2-methyl-5-(1-methylimidazol-2-yl)pyrazol-3-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-sulfonamide

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of heterocyclic rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

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